1-Butyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide
Description
This compound is a 1,2,4-triazolium bromide salt featuring a butyl chain and a 3,4,4-trifluorobut-3-en-1-yl substituent. The triazolium core is positively charged, stabilized by the bromide counterion. The fluorine atoms and unsaturated butenyl group likely enhance lipophilicity and thermal stability, while the butyl chain may influence solubility in nonpolar solvents. Structural studies of analogous compounds often employ SHELX programs for crystallographic refinement, as seen in related triazolium complexes .
Properties
CAS No. |
653571-62-1 |
|---|---|
Molecular Formula |
C10H17BrF3N3 |
Molecular Weight |
316.16 g/mol |
IUPAC Name |
1-butyl-4-(3,4,4-trifluorobut-3-enyl)-1,5-dihydro-1,2,4-triazol-1-ium;bromide |
InChI |
InChI=1S/C10H16F3N3.BrH/c1-2-3-5-16-8-15(7-14-16)6-4-9(11)10(12)13;/h7H,2-6,8H2,1H3;1H |
InChI Key |
VTCABHVGACPIDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1CN(C=N1)CCC(=C(F)F)F.[Br-] |
Origin of Product |
United States |
Biological Activity
The compound 1-Butyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is a derivative of 1,2,4-triazole and has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₉BrF₃N
- Molecular Weight : 268.074 g/mol
- CAS Number : 849737-77-5
Biological Activity Overview
The biological activity of triazole derivatives is widely studied due to their diverse pharmacological properties. The specific compound has been investigated for its potential applications in various therapeutic areas.
1. Antimicrobial Activity
Triazole compounds are known for their antifungal and antibacterial properties. Studies have shown that derivatives of triazoles exhibit significant activity against a range of pathogens:
| Compound | Activity | Reference |
|---|---|---|
| 1-butyltriazole | Antifungal against Candida spp. | |
| Triazole derivatives | Antibacterial against Gram-positive and Gram-negative bacteria |
The mechanism often involves the inhibition of ergosterol synthesis in fungi and disruption of bacterial cell wall synthesis.
2. Anticancer Properties
Research indicates that triazole derivatives can act as anticancer agents. For instance, certain triazoles have been reported to induce apoptosis in cancer cells:
| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| 4-substituted triazoles | HCT-116 (colon carcinoma) | 6.2 | |
| Triazolethiones | MCF-7 (breast cancer) | 27.3 |
These compounds often target specific pathways involved in cell proliferation and survival.
3. Anti-inflammatory Activity
Triazole derivatives have also shown promise as anti-inflammatory agents. Their ability to inhibit pro-inflammatory cytokines makes them candidates for treating inflammatory diseases:
Case Studies
Several studies have highlighted the biological activity of triazoles similar to the compound :
-
Study on Antifungal Activity :
A study evaluated the efficacy of various triazole derivatives against fungal strains such as Candida albicans. The results indicated that modifications at the nitrogen position significantly enhanced antifungal activity. -
Anticancer Screening :
In vitro assays demonstrated that certain triazole derivatives exhibited selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. -
Inflammation Model :
A murine model was used to assess the anti-inflammatory effects of a related triazole compound. The results showed a reduction in paw edema and inflammatory markers.
The mechanisms through which 1-butyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for pathogen survival.
- Modulation of Signaling Pathways : They can influence pathways related to inflammation and apoptosis.
Comparison with Similar Compounds
A. [Sn₄(CH₃)₈(C₃H₇O)₂O₂(C₃H₄N₃S)₂] ()
- Core Structure : Contains a 4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-ium group, bridging tin atoms.
- Coordination : The triazolium N atoms bond with SnIV (Sn—N = 2.236–2.805 Å), demonstrating its role as a ligand in metal complexes.
- Comparison: Unlike the target compound, this tin complex is neutral and features sulfanylidene and methyl substituents.
B. Carfentrazone-ethyl ()
- Core Structure: A triazolinone herbicide with a phenyl group and ethyl ester.
- Application: Broad-spectrum herbicide; the triazolinone ring is neutral, contrasting with the ionic triazolium core of the target compound.
C. 3-Substituted Triazolones ()
- Core Structure : 4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives with thienyl and methyl groups.
- Properties: Theoretical studies predict strong nonlinear optical (NLO) properties due to electron-withdrawing substituents.
- Comparison : The target’s trifluorobutene group could similarly enhance NLO behavior, but its ionic nature might limit applications in optoelectronics compared to neutral triazolones .
2.2. Physicochemical Properties
*Hypothesized based on fluorine content and ionic structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
